molecular formula C24H27N7O2 B2363326 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1049450-11-4

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2363326
CAS No.: 1049450-11-4
M. Wt: 445.527
InChI Key: PRWZVDNTRGSYRZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound. This compound is characterized by its unique structural components which provide it with distinctive chemical and biological properties. It contains a phenyl group, a pyrrolidinone ring, a piperazine moiety, and a tetrazole ring, making it a molecule of significant interest in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one can be achieved through multi-step organic reactions. The process often involves the following steps:

  • Formation of the Tetrazole Ring: : Starting from p-tolyl hydrazine, the tetrazole ring is formed via a cyclization reaction using sodium azide and ammonium chloride.

  • Piperazine Coupling: : The tetrazole derivative is then coupled with a piperazine ring, typically through a nucleophilic substitution reaction.

  • Amide Bond Formation: : The final step involves forming the pyrrolidinone ring linked to the piperazine via an amide bond. This is achieved using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For large-scale production, the synthesis may be optimized to ensure higher yield and purity. Steps may involve:

  • Streamlined Purification Processes: : Use of column chromatography and recrystallization to isolate the pure product.

  • Solvent Optimization: : Selecting solvents that enhance the reaction efficiency and are economically feasible.

  • Catalyst Use: : Employing catalysts to lower reaction times and increase yields.

Chemical Reactions Analysis

1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

  • Oxidation: : The tetrazole ring can be susceptible to oxidation, forming oxidized tetrazole derivatives.

  • Reduction: : The compound can undergo reduction reactions, especially the nitro and carbonyl groups.

  • Substitution: : The phenyl and piperazine groups are reactive sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Halides, sulfonates under basic or acidic conditions.

Major Products Formed

Depending on the reagents and conditions, the major products can include:

  • Oxidized Tetrazole Derivatives

  • Reduced Carbonyl and Nitro Derivatives

  • Substituted Phenyl and Piperazine Products

Scientific Research Applications

This compound has diverse applications across several fields:

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.

Biology

  • Biochemical Probes: : Utilized in biological studies to understand enzyme-substrate interactions.

Medicine

  • Pharmacological Agents: : Potential use in developing drugs due to its unique structural properties that interact with various biological targets.

Industry

  • Materials Science: : Used in the creation of polymers and other advanced materials due to its stable structure.

Mechanism of Action

1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's activity is primarily due to its ability to form hydrogen bonds and hydrophobic interactions, influencing biological pathways and enzyme functions. The tetrazole ring often serves as a bioisostere, mimicking the activity of carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4-(4-((1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

  • 1-phenyl-4-(4-(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-ylcarbonyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one:

  • Enhanced Stability: : The presence of the p-tolyl group enhances the compound's stability.

  • Increased Reactivity: : The structure allows for greater reactivity, especially in substitution reactions.

  • Bioactivity: : The unique combination of the tetrazole and piperazine moieties offers distinct biological activities, making it a promising candidate for drug development.

This should give you a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms.

Properties

IUPAC Name

4-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-18-7-9-21(10-8-18)31-22(25-26-27-31)17-28-11-13-29(14-12-28)24(33)19-15-23(32)30(16-19)20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWZVDNTRGSYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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